molecular formula C14H17N3O2 B5436094 N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide

N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide

Cat. No. B5436094
M. Wt: 259.30 g/mol
InChI Key: JKSWOKZXRYHKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide, also known as Ro 15-4513, is a chemical compound that has been used in scientific research for its ability to selectively block the effects of alcohol on the brain. In

Mechanism of Action

N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide 15-4513 acts as a selective antagonist of the benzodiazepine site on the GABA-A receptor. This results in the inhibition of the sedative and anxiolytic effects of alcohol, while leaving other effects of alcohol, such as its effects on motor coordination, intact.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects in animal studies. For example, it has been shown to increase locomotor activity in rats and to reduce the sedative effects of ethanol in mice. It has also been shown to reduce the severity of alcohol withdrawal symptoms in rats.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide 15-4513 in lab experiments is that it allows researchers to selectively block the effects of alcohol on the brain, without affecting other aspects of alcohol's effects. This can be useful for studying the specific effects of alcohol on the GABA-A receptor. However, one limitation of using this compound 15-4513 is that it is highly selective for the benzodiazepine site on the GABA-A receptor, and may not be representative of the effects of other drugs or substances that affect the GABA-A receptor.

Future Directions

There are a number of future directions for research on N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide 15-4513. One area of interest is in understanding the role of the GABA-A receptor in alcohol addiction and withdrawal, and how this compound 15-4513 may be used to treat these conditions. Another area of interest is in developing new compounds that are more selective and potent than this compound 15-4513, which could be used to further investigate the role of the GABA-A receptor in alcohol's effects on the brain. Finally, there is also interest in investigating the potential therapeutic uses of this compound 15-4513 for other conditions, such as anxiety disorders or sleep disorders.

Synthesis Methods

N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide 15-4513 can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenethylamine with N-methylimidazole-2-carboxylic acid chloride. The resulting product is then purified through crystallization and recrystallization techniques.

Scientific Research Applications

N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide 15-4513 has been used in scientific research to investigate the effects of alcohol on the brain. Specifically, it has been used to selectively block the effects of alcohol on the GABA-A receptor, which is a key target for the sedative and anxiolytic effects of alcohol.

properties

IUPAC Name

N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10(11-6-4-5-7-12(11)19-3)17(2)14(18)13-15-8-9-16-13/h4-10H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSWOKZXRYHKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N(C)C(=O)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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